molecular formula C13H11ClN2O5S B5763142 N-(3-chloro-4-methoxyphenyl)-4-nitrobenzenesulfonamide

N-(3-chloro-4-methoxyphenyl)-4-nitrobenzenesulfonamide

Cat. No. B5763142
M. Wt: 342.76 g/mol
InChI Key: VEBRQRISZVLSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-4-nitrobenzenesulfonamide, commonly known as NCL-4, is a sulfonamide compound that has been widely used in scientific research. It is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. NCL-4 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

The mechanism of action of NCL-4 involves the inhibition of CA IX, which is a transmembrane protein that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. CA IX is overexpressed in many types of cancer cells and plays a role in the regulation of intracellular pH. Inhibition of CA IX by NCL-4 leads to a decrease in intracellular pH, which can lead to cell death.
Biochemical and Physiological Effects
NCL-4 has been shown to have potent anticancer activity in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, NCL-4 has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of NCL-4 is its high potency and selectivity for CA IX. This makes it a valuable tool for studying the role of CA IX in cancer cells. However, one of the limitations of NCL-4 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on NCL-4. One area of interest is the development of more soluble analogs of NCL-4 that can be used in a wider range of experimental settings. Another area of interest is the development of combination therapies that incorporate NCL-4 with other anticancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of NCL-4 and its potential as a therapeutic agent for cancer.

Synthesis Methods

The synthesis of NCL-4 involves the reaction of 3-chloro-4-methoxyaniline with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and the product is purified by recrystallization.

Scientific Research Applications

NCL-4 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target CA IX, which is overexpressed in many types of cancer cells, including breast, lung, and kidney cancer. Inhibition of CA IX by NCL-4 leads to a decrease in intracellular pH, which can lead to cell death.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-21-13-7-2-9(8-12(13)14)15-22(19,20)11-5-3-10(4-6-11)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBRQRISZVLSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6126313

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